molecular formula C8H14Cl3N3 B11764466 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride

Katalognummer: B11764466
Molekulargewicht: 258.6 g/mol
InChI-Schlüssel: DRFWZNSIGOMNGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride is a chemical compound with the molecular formula C8H14Cl3N3. It is known for its unique structure, which includes a pyridine ring substituted with an azetidine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride typically involves the reaction of 3-aminopyridine with azetidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its trihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its trihydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride is unique due to its specific substitution pattern and trihydrochloride salt form. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H14Cl3N3

Molekulargewicht

258.6 g/mol

IUPAC-Name

6-(azetidin-1-yl)pyridin-3-amine;trihydrochloride

InChI

InChI=1S/C8H11N3.3ClH/c9-7-2-3-8(10-6-7)11-4-1-5-11;;;/h2-3,6H,1,4-5,9H2;3*1H

InChI-Schlüssel

DRFWZNSIGOMNGX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)C2=NC=C(C=C2)N.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.